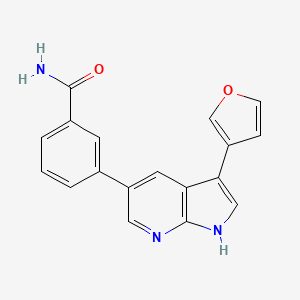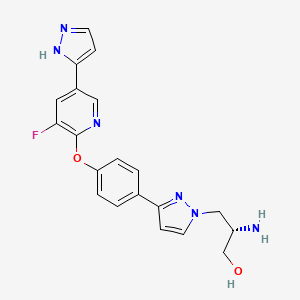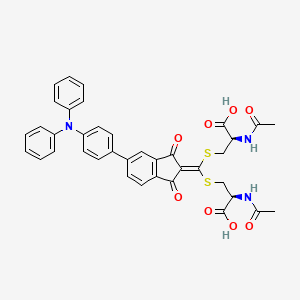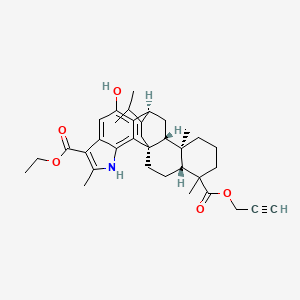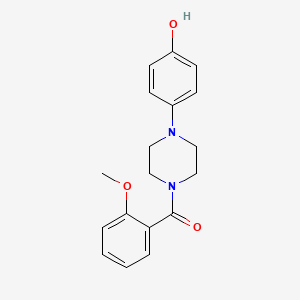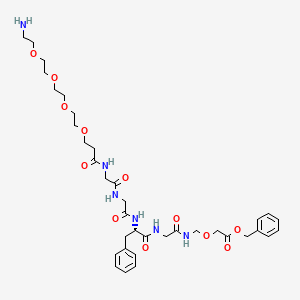
Hdac-IN-58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-58 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer and other diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-58 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. For example, one common synthetic route involves the use of a palladium-catalyzed coupling reaction followed by purification through chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac-IN-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms.
Applications De Recherche Scientifique
Hdac-IN-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in chemical reactions and molecular interactions.
Biology: Employed in research to understand the regulation of gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mécanisme D'action
Hdac-IN-58 exerts its effects by binding to the active site of histone deacetylases, inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves pathways related to cell cycle regulation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor with similar therapeutic applications.
Romidepsin: Known for its potent inhibitory effects on histone deacetylases.
Belinostat: Used in the treatment of certain types of cancer.
Uniqueness
Hdac-IN-58 is unique in its specific binding affinity and selectivity for certain histone deacetylase isoforms. This selectivity can result in distinct biological effects and therapeutic potential compared to other histone deacetylase inhibitors.
Propriétés
Formule moléculaire |
C16H13ClF2N4O3S |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C16H13ClF2N4O3S/c1-27(24,25)23(13-4-2-3-11(17)7-13)9-12-6-5-10(8-20-12)15-21-22-16(26-15)14(18)19/h2-8,14H,9H2,1H3 |
Clé InChI |
FPBMSTFEAXNETL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC1=NC=C(C=C1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


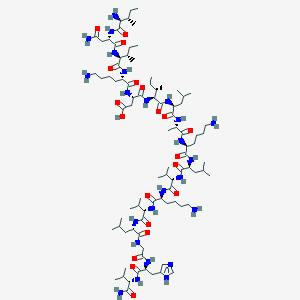
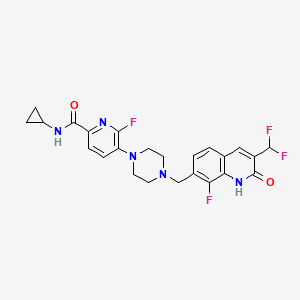

![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)


